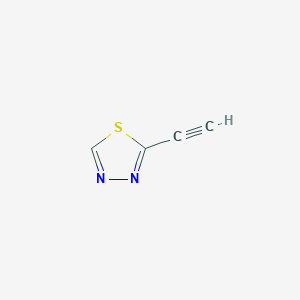

2-Ethynyl-1,3,4-thiadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNOBPCYWVPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynyl 1,3,4 Thiadiazole and Its Derivatives

Classical Cyclization Approaches for 1,3,4-Thiadiazole (B1197879) Core Synthesis

The formation of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches typically involve the cyclization of acyclic precursors containing the requisite nitrogen, carbon, and sulfur atoms.

A prevalent and versatile method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. sbq.org.brjocpr.com The reaction of thiosemicarbazide (B42300) with carboxylic acids or their derivatives, such as acid chlorides or esters, in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl3), leads to the formation of the 1,3,4-thiadiazole ring. jocpr.comresearchgate.net The general mechanism involves the acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration. sbq.org.br

For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a suitable condensing agent yields a 2-amino-5-substituted-1,3,4-thiadiazole. mdpi.com This amino group can then serve as a handle for further functionalization, including diazotization and subsequent conversion to a halide, which is a key precursor for the introduction of the ethynyl (B1212043) group.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| Thiosemicarbazide | Carboxylic Acid | H2SO4, heat | 2-Amino-5-substituted-1,3,4-thiadiazole | Varies |

| Thiosemicarbazide | Acid Chloride | Pyridine, 0 °C to rt | 2-Amino-5-substituted-1,3,4-thiadiazole | Varies |

| Thiosemicarbazide | Ester | NaOMe, reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | Varies |

This table presents generalized conditions for thiosemicarbazide-based cyclizations. Yields are dependent on the specific substrates and reaction conditions used.

Acylhydrazines (or hydrazides) are also valuable precursors for the synthesis of 1,3,4-thiadiazoles. chemmethod.com Reaction of an acylhydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by treatment with an alkylating agent and subsequent cyclization can afford 2-substituted-1,3,4-thiadiazoles. mdpi.com Alternatively, the reaction of acylhydrazines with isothiocyanates can lead to the formation of thiosemicarbazide intermediates, which then cyclize to the corresponding 1,3,4-thiadiazoles. researchgate.net

Dithiocarbazates, formed from the reaction of hydrazine (B178648) with carbon disulfide, are also employed in the synthesis of 1,3,4-thiadiazoles. These intermediates can be cyclized with various electrophiles to furnish the desired heterocyclic core.

| Precursor | Reagents | Key Intermediate | Product |

| Acylhydrazine | 1. CS2, KOH 2. Alkyl halide | Dithiocarbazate | 2-Alkylthio-5-substituted-1,3,4-thiadiazole |

| Acylhydrazine | Isothiocyanate | 1,4-Disubstituted thiosemicarbazide | 2-Anilino-5-substituted-1,3,4-thiadiazole |

This table outlines the general pathways for the synthesis of 1,3,4-thiadiazoles from acylhydrazines and dithiocarbazates.

Another synthetic strategy involves the conversion of a pre-existing heterocyclic ring. Specifically, 1,3,4-oxadiazoles can be transformed into 1,3,4-thiadiazoles through a ring transformation reaction. sbq.org.br This is typically achieved by heating the 1,3,4-oxadiazole (B1194373) with a sulfur source, such as phosphorus pentasulfide (P2S5) or Lawesson's reagent. organic-chemistry.org This method is particularly useful when the corresponding 1,3,4-oxadiazole is readily accessible. The reaction proceeds via a thionation of the carbonyl-like oxygen atom in the oxadiazole ring, followed by ring-opening and subsequent recyclization to form the more stable thiadiazole ring.

| Starting 1,3,4-Oxadiazole | Thionating Agent | Conditions | Product 1,3,4-Thiadiazole |

| 2,5-Diaryl-1,3,4-oxadiazole | Phosphorus Pentasulfide (P2S5) | Xylene, reflux | 2,5-Diaryl-1,3,4-thiadiazole |

| 2-Amino-5-aryl-1,3,4-oxadiazole | Lawesson's Reagent | Toluene, reflux | 2-Amino-5-aryl-1,3,4-thiadiazole |

This table illustrates the transformation of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles using common thionating agents.

Introduction of the Ethynyl Moiety: Post-Cyclization Functionalization Strategies

Once the 1,3,4-thiadiazole core is synthesized, the introduction of the ethynyl group is typically achieved through functionalization at the 2-position. This often requires the presence of a suitable leaving group, such as a halogen, on the thiadiazole ring.

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. libretexts.org

In the context of synthesizing 2-ethynyl-1,3,4-thiadiazole, a 2-halo-1,3,4-thiadiazole (e.g., 2-bromo- or 2-iodo-1,3,4-thiadiazole) would serve as the electrophilic coupling partner. nih.gov The reaction with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) salt (e.g., CuI) would yield the desired 2-alkynyl-1,3,4-thiadiazole. Subsequent deprotection of the silyl (B83357) group, if used, would afford the terminal alkyne.

| 2-Halo-1,3,4-thiadiazole | Alkyne | Catalyst System | Base | Solvent | Product |

| 2-Iodo-1,3,4-thiadiazole | Trimethylsilylacetylene | Pd(PPh3)4, CuI | Triethylamine | THF | 2-(Trimethylsilylethynyl)-1,3,4-thiadiazole |

| 2-Bromo-1,3,4-thiadiazole | Phenylacetylene | PdCl2(PPh3)2, CuI | Diisopropylamine | Toluene | 2-(Phenylethynyl)-1,3,4-thiadiazole |

This table provides representative conditions for the Sonogashira coupling to introduce an ethynyl moiety onto a 1,3,4-thiadiazole ring. The synthesis of the starting 2-halo-1,3,4-thiadiazole can be achieved from the corresponding 2-amino-1,3,4-thiadiazole (B1665364) via a Sandmeyer-type reaction.

While less common for electron-deficient heterocycles like 1,3,4-thiadiazole, direct C-H ethynylation has emerged as a powerful tool in organic synthesis. These methods avoid the pre-functionalization step of introducing a halogen. However, the regioselectivity of C-H activation can be a challenge. For the 1,3,4-thiadiazole ring, the C-H bond at the 2-position is the most acidic and, in principle, could be a site for direct functionalization. Transition metal-catalyzed direct C-H alkynylation reactions, often employing palladium, rhodium, or copper catalysts, could potentially be applied. These reactions typically involve the use of a hypervalent iodine-alkyne reagent or a terminal alkyne under oxidative conditions. The feasibility and efficiency of such a direct approach for this compound would require specific investigation.

Advanced Synthetic Strategies and Green Chemistry Principles

Advanced synthetic strategies for preparing this compound derivatives are increasingly aligning with the principles of green chemistry, which prioritize efficiency, reduced waste, and the use of safer reagents and conditions. Key among these are one-pot synthesis and microwave-assisted organic synthesis (MAOS), which offer significant advantages over traditional multi-step methods.

One-pot synthesis provides a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel without the isolation of intermediates. This methodology is not only time and resource-efficient but also minimizes waste generation. For the synthesis of this compound derivatives, a plausible one-pot approach involves the reaction of a thiosemicarbazide with a carboxylic acid derivative that already contains an alkyne functionality.

A general one-pot procedure for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the condensation of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). nih.govnih.gov This method can be adapted for the synthesis of ethynyl-substituted thiadiazoles by utilizing an appropriate ethynyl-containing carboxylic acid. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the desired 2-amino-5-ethynyl-1,3,4-thiadiazole. nih.gov

Table 1: Illustrative One-Pot Synthesis of a 2-Alkynyl-1,3,4-Thiadiazole Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Thiosemicarbazide, 3-phenylpropiolic acid | Polyphosphate ester (PPE), Chloroform | 1-(3-Phenylpropioloyl)thiosemicarbazide (intermediate) |

| 2 | In situ cyclization | Heat | 5-(Phenylethynyl)-1,3,4-thiadiazol-2-amine |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govjyoungpharm.org The application of microwave irradiation to the synthesis of 1,3,4-thiadiazole derivatives has been well-documented. nih.govresearchgate.net

For the synthesis of this compound, a key strategy involves the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.orgjk-sci.com This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com A 2-halo-1,3,4-thiadiazole can serve as the halide component in this reaction. The use of microwave irradiation can significantly accelerate this process.

A proposed microwave-assisted Sonogashira coupling for the synthesis of a this compound derivative is outlined below:

Table 2: Microwave-Assisted Sonogashira Coupling for a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Conditions | Product |

| 2-Iodo-5-phenyl-1,3,4-thiadiazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, THF | Microwave irradiation, 80-100 °C, 10-30 min | 2-Phenyl-5-((trimethylsilyl)ethynyl)-1,3,4-thiadiazole |

The trimethylsilyl (B98337) (TMS) protecting group can be subsequently removed under mild conditions to yield the terminal alkyne. The efficiency of microwave heating allows for rapid optimization of reaction conditions and the swift synthesis of a library of derivatives for further studies. While direct literature on the microwave-assisted synthesis of this compound is emerging, the successful application of this technique to the synthesis of analogous 1,2,4-thiadiazole (B1232254) derivatives suggests its high potential. nih.gov

Synthesis of Fused 1,3,4-Thiadiazole Systems Incorporating Ethynyl Components

The fusion of a 1,3,4-thiadiazole ring with other heterocyclic systems can lead to novel compounds with unique chemical and biological properties. The incorporation of an ethynyl group into these fused systems presents a synthetic challenge that can be addressed through multi-step synthetic sequences. Two prominent examples of such fused systems are imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles and nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidines.

The synthesis of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles typically begins with a 2-amino-1,3,4-thiadiazole derivative, which is then reacted with an α-haloketone. nih.govnih.govmdpi.com To incorporate an ethynyl moiety, one could start with a 2-amino-5-ethynyl-1,3,4-thiadiazole or introduce the ethynyl group onto the fused ring system at a later stage via a cross-coupling reaction.

A potential synthetic route to an ethynyl-substituted imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole is depicted below:

Table 3: Synthetic Scheme for an Ethynyl-Substituted Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Amino-5-iodo-1,3,4-thiadiazole | 2-Bromo-1-phenylethan-1-one, Ethanol, Reflux | 6-Phenyl-2-iodoimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole |

| 2 | 6-Phenyl-2-iodoimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Triethylamine, THF, Reflux | 6-Phenyl-2-((trimethylsilyl)ethynyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole |

| 3 | 6-Phenyl-2-((trimethylsilyl)ethynyl)imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole | K₂CO₃, Methanol | 2-Ethynyl-6-phenylimidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole |

Similarly, the synthesis of nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidin-5-ones can be achieved by the reaction of a 2-amino-1,3,4-thiadiazole with a β-ketoester in the presence of a condensing agent such as polyphosphoric acid. mdpi.com To introduce an ethynyl group, a β-ketoester bearing an alkyne functionality could be employed.

Table 4: Synthesis of an Ethynyl-Substituted nih.govresearchgate.netnih.govThiadiazolo[3,2-a]pyrimidin-7-one

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Ethyl 4-(trimethylsilyl)but-3-ynoate | Polyphosphoric acid, Heat | 2-Phenyl-7-((trimethylsilyl)ethynyl)- nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidin-5-one |

These strategies for constructing fused heterocyclic systems containing an ethynyl-1,3,4-thiadiazole core highlight the versatility of this chemical scaffold and open avenues for the development of novel compounds with potential applications in various fields of chemistry.

Reactivity and Reaction Mechanisms of 2 Ethynyl 1,3,4 Thiadiazole Frameworks

Electrophilic and Nucleophilic Substitution Reaction Profiles

The reactivity of the 1,3,4-thiadiazole (B1197879) ring is fundamentally dictated by its electronic structure. It is a five-membered, aromatic, and electron-deficient heterocyclic system. chemicalbook.com This deficiency arises from the inductive effects of the two electronegative nitrogen atoms and the sulfur atom, which pull electron density away from the ring's carbon atoms. chemicalbook.comresearchgate.net

Electrophilic Substitution: Due to the low electron density at the C2 and C5 positions, the unsubstituted 1,3,4-thiadiazole ring is generally inert toward electrophilic substitution reactions such as nitration, halogenation, or acylation. chemicalbook.comnih.gov The presence of a strongly electron-withdrawing ethynyl (B1212043) group at the C2 position further deactivates the ring, making direct electrophilic attack on the carbon skeleton even less favorable.

However, electrophilic attack can readily occur at the pyridine-like nitrogen atoms (N3 and N4), which are the preferential sites for reactions like N-alkylation or N-acylation, leading to the formation of 1,3,4-thiadiazolium salts. chemicalbook.combu.edu.eg Electrophilic substitution on the carbon ring is only feasible when the ring is activated by potent electron-donating groups. For instance, 2-amino-1,3,4-thiadiazoles can undergo electrophilic bromination at the C5 position. nih.gov

Nucleophilic Substitution: Conversely, the electron-deficient character of the C2 and C5 carbons makes them highly susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Consequently, nucleophilic substitution is a facile and common reaction pathway for this heterocyclic system, particularly when a suitable leaving group, such as a halogen, is present at either the C2 or C5 position. nih.gov 2-Chloro- and 2-bromo-1,3,4-thiadiazoles are valuable intermediates that readily react with a variety of nucleophiles, including amines and hydrazines, to yield 2-substituted derivatives. nih.govclockss.org The ethynyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the C5 carbon, thereby increasing its reactivity toward nucleophiles should a leaving group be present at that position.

Table 1: General Reactivity Profile of the 1,3,4-Thiadiazole Ring

| Reaction Type | Reactivity at Ring Carbons (C2/C5) | Reactivity at Ring Nitrogens (N3/N4) | Governing Factors |

|---|---|---|---|

| Electrophilic Substitution | Generally inert; requires strong activation (e.g., -NH2 group) nih.gov | Favored site of attack (e.g., alkylation, acylation) chemicalbook.com | Electron-deficient nature of the ring carbons. |

| Nucleophilic Substitution | Highly favored, especially with a good leaving group (e.g., -Cl, -Br) clockss.org | Not applicable | High electrophilicity of the ring carbons. |

Ring Transformations and Isomerization Pathways (e.g., 1,2,4-Thiadiazole (B1232254) to 1,3,4-Thiadiazole)

The interconversion of heterocyclic systems is a key aspect of their chemistry, often providing pathways to thermodynamically more stable isomers or novel structural frameworks. One of the most relevant transformations involving the 1,3,4-thiadiazole scaffold is the Dimroth rearrangement. This process typically involves the isomerization of heterocycles through a sequence of ring-opening and ring-closure events, leading to an exchange of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov

Specifically, a reversible Dimroth rearrangement between 1,3,4-thiadiazolium and 1,2,4-triazolium systems has been documented. researchgate.net The direction of this equilibrium can be controlled by the reaction conditions, particularly the pH of the medium. researchgate.net For example, 5-amino-substituted 1,3,4-thiadiazolium salts have been shown to rearrange into 1,4-disubstituted 1,2,4-triazolium-3-thiolates in the presence of a base. Conversely, the reverse transformation, from the triazolium thiolate back to the aminothiadiazolium salt, can be induced by heating in an acidic medium. researchgate.net

The accepted mechanism for such rearrangements involves an initial nucleophilic attack (often by hydroxide (B78521) or another base) that triggers the cleavage of a ring bond (e.g., the S1-C2 bond). The resulting open-chain intermediate can then undergo conformational changes and subsequent recyclization, where a different nucleophilic atom attacks to form the new, isomeric heterocyclic ring. nih.gov While the Dimroth rearrangement classically describes the interconversion of N-heterocycles, its principles extend to systems involving sulfur, providing a viable pathway for isomerization between different thiadiazole or triazole frameworks. researchgate.net

Reactivity of the Ethynyl Group: Cycloaddition Reactions (e.g., [2+2], [2+3])

The ethynyl group on the 2-ethynyl-1,3,4-thiadiazole scaffold is not merely a substituent but a highly reactive functional group capable of participating in a wide array of chemical transformations, most notably cycloaddition reactions. As a terminal alkyne, it serves as an excellent "dipolarophile" for 1,3-dipolar cycloadditions. wikipedia.org

A prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. frontiersin.org In this reaction, the terminal alkyne of this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The reaction proceeds through a concerted, pericyclic mechanism to regioselectively form a stable, five-membered 1,2,3-triazole ring. wikipedia.org This provides a highly efficient and modular approach to synthesizing complex molecules where the 1,3,4-thiadiazole and 1,2,3-triazole rings are linked, creating a 2-(1,2,3-triazol-4-yl)-1,3,4-thiadiazole derivative. This pathway is of significant interest for the synthesis of novel compounds in medicinal and materials chemistry. rsc.org

While [2+3] cycloadditions are the most characteristic reactions for the ethynyl group, other cycloadditions are theoretically possible. The ethynyl group can also function as a 2π component in [2+2] cycloadditions with ketenes or other suitable partners, or as a dienophile in [4+2] Diels-Alder reactions, although these pathways are less commonly reported for ethynyl-substituted heterocycles compared to the highly reliable 1,3-dipolar cycloadditions. The specific reactivity would depend on the electronic demand of the reaction partner and the reaction conditions. clockss.org

Tautomerism and Its Mechanistic Implications within the Thiadiazole System

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical concept in understanding the reactivity and properties of heterocyclic compounds. For 1,3,4-thiadiazole frameworks, several types of tautomerism are possible, depending on the nature of the substituents at the C2 and C5 positions. researchgate.net

The most common forms are:

Thiol-Thione Tautomerism: Occurs in 2-mercapto-1,3,4-thiadiazole derivatives, which can exist in equilibrium between the thiol (-SH) form and the thione (C=S, N-H) form. Spectroscopic and crystallographic studies have shown that the thione tautomer is generally the more stable and predominant form in solution and the solid state. tandfonline.comnih.gov

Amino-Imino Tautomerism: 2-Amino-1,3,4-thiadiazoles can exist in equilibrium between the exocyclic amino (-NH₂) form and the endocyclic imino (=NH) form. The amino form is typically the major tautomer. researchgate.net

Keto-Enol Tautomerism: This is relevant for 2-hydroxy-1,3,4-thiadiazole derivatives, which can equilibrate between the keto (C=O, N-H) and enol (-OH) forms. The keto (or "thiadiazolone") form is generally favored. nih.govmdpi.com

For the parent this compound, which lacks these specific functional groups, these common tautomeric equilibria are not applicable. The primary form of tautomerism to consider for the core ring itself is annular tautomerism . This involves the migration of a proton between the two ring nitrogen atoms, N3 and N4. In a neutral molecule, this is not a dynamic equilibrium. However, upon protonation, the proton can reside on either nitrogen, and the relative stability of the resulting cations would influence the site of electrophilic attack.

Table 2: Common Tautomeric Equilibria in Substituted 1,3,4-Thiadiazoles

| Substituent Type at C2/C5 | Tautomeric Forms | Predominant Tautomer |

|---|---|---|

| -SH (Mercapto) | Thiol ⇌ Thione | Thione tandfonline.com |

| -NH2 (Amino) | Amino ⇌ Imino | Amino researchgate.net |

| -OH (Hydroxy) | Enol ⇌ Keto (Oxo) | Keto (Oxo) mdpi.com |

Influence of Substituents on Reaction Kinetics and Selectivity

The ethynyl group is known to be a moderately electron-withdrawing group. Its presence at the C2 position impacts the reactivity of the entire framework in several ways:

Reactivity of the Ring: As discussed, it deactivates the ring toward electrophilic attack while activating it for nucleophilic substitution, particularly at the C5 position. The rate of nucleophilic displacement of a leaving group at C5 would be expected to be faster in 2-ethynyl-5-halo-1,3,4-thiadiazole compared to a 2-alkyl-5-halo-1,3,4-thiadiazole due to the enhanced electrophilicity of the C5 carbon.

Acidity/Basicity: The electron-withdrawing nature of the ethynyl group decreases the basicity of the ring nitrogen atoms, making them less susceptible to protonation compared to thiadiazoles bearing electron-donating substituents.

Reactivity of Other Groups: The electronic properties of the ethynyl group can influence the reactivity of a functional group at the C5 position. For example, it would increase the acidity of a C5-carboxylic acid or a C5-thiol group.

The effect of a substituent can be quantitatively estimated using Hammett constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. Comparing these values allows for a prediction of relative reaction rates.

Table 3: Comparison of Electronic Effects of Common Substituents

| Substituent (R-) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Nucleophilic Substitution Rate at C5 |

|---|---|---|---|

| -NH2 (Amino) | -0.66 | Strongly Electron-Donating | Decrease |

| -CH3 (Methyl) | -0.17 | Weakly Electron-Donating | Slight Decrease |

| -H (Hydrogen) | 0.00 | Neutral (Reference) | Reference Rate |

| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing | Increase |

| -C≡CH (Ethynyl) | +0.23 | Moderately Electron-Withdrawing | Increase |

| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing | Strongly Increase |

As shown in the table, the ethynyl group has a positive Hammett constant comparable to that of a chloro group, indicating it will significantly increase the rate of nucleophilic substitution reactions on the thiadiazole ring compared to derivatives with hydrogen or alkyl groups. This predictable electronic influence is a key tool in designing reaction strategies and tuning the properties of 2-substituted-1,3,4-thiadiazole frameworks.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Applications

In a hypothetical ¹H NMR spectrum of 2-Ethynyl-1,3,4-thiadiazole, one would expect to observe signals for the proton on the thiadiazole ring and the acetylenic proton. The chemical shift of the C5-H proton on the thiadiazole ring is typically found in the downfield region, influenced by the aromaticity and the presence of heteroatoms. The acetylenic proton (≡C-H) would likely appear as a singlet with a characteristic chemical shift.

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum would provide information on the carbon environments. Key signals would include those for the two carbons of the thiadiazole ring (C2 and C5) and the two carbons of the ethynyl (B1212043) group. The carbon attached to the sulfur and two nitrogen atoms (C2) and the other ring carbon (C5) are expected to have distinct chemical shifts, typically in the range of δ 150-170 ppm for substituted 1,3,4-thiadiazoles. The sp-hybridized carbons of the ethynyl group would also have characteristic resonances.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals. An HSQC experiment would correlate the C5-H proton to its directly attached carbon (C5). An HMBC experiment would show long-range correlations, for instance, between the C5-H proton and the C2 and the ethynyl carbons, confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the C≡C and ≡C-H stretching vibrations of the ethynyl group. The C≡C stretch typically appears in the region of 2100-2260 cm⁻¹, while the ≡C-H stretch is found around 3300 cm⁻¹. Vibrations associated with the 1,3,4-thiadiazole (B1197879) ring, such as C=N and C-S stretching, would also be present.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy Methodologies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is a chromophore, and the presence of the conjugated ethynyl group would influence the absorption maxima. Typically, 1,3,4-thiadiazole derivatives exhibit absorption bands in the UV region. The fluorescence properties would depend on the molecule's ability to emit light after excitation and can be influenced by factors such as solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of small molecules and cleavage of the thiadiazole ring, providing further structural information.

While the specific spectroscopic data for this compound is not currently documented in the accessible scientific literature, the application of advanced spectroscopic techniques would be essential for its full structural characterization. The synthesis and subsequent detailed spectroscopic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the cornerstone for the unambiguous determination of molecular and crystal structures of solid materials. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation and packing of molecules.

General Principles of XRD and Single-Crystal X-ray Analysis

Single-crystal X-ray diffraction is the most powerful technique for obtaining a precise three-dimensional model of a molecule. When a single crystal is irradiated with a monochromatic X-ray beam, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined with high precision.

For polycrystalline materials, powder X-ray diffraction (PXRD) is employed. While PXRD does not provide the same level of detail as single-crystal analysis, it is a valuable tool for identifying crystalline phases, determining unit cell parameters, and assessing sample purity.

Structural Insights from Related 1,3,4-Thiadiazole Derivatives

Although specific crystallographic data for this compound are not readily found in the surveyed literature, extensive studies on other 1,3,4-thiadiazole derivatives provide a solid foundation for predicting its structural characteristics. For instance, single-crystal X-ray diffraction analyses of various 2,5-disubstituted 1,3,4-thiadiazoles have consistently shown the planarity of the five-membered thiadiazole ring. mdpi.comrsc.org This planarity is a consequence of the aromatic character of the heterocyclic ring.

In a study of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole ring was found to be nearly planar. mdpi.com Similarly, a quantitative crystal structure analysis of a series of 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives also confirmed the planarity of the thiadiazole core. rsc.org

Based on these findings, it is highly probable that the 1,3,4-thiadiazole ring in this compound is also planar. The ethynyl group, being linear, would extend from the C2 position of the ring. The key structural parameters that would be determined from a single-crystal X-ray analysis of this compound are summarized in the table below, with expected values based on related structures.

| Parameter | Expected Value Range | Significance |

| Bond Lengths (Å) | ||

| C-S | 1.70 - 1.75 | Shorter than a typical C-S single bond, indicating some double bond character due to electron delocalization within the aromatic ring. |

| C-N | 1.30 - 1.37 | Reflects the partial double bond character within the heterocyclic ring. |

| N-N | 1.37 - 1.40 | A typical N-N single bond length in a heterocyclic system. |

| C-C (ring) | Not Applicable | The 1,3,4-thiadiazole ring does not have a C-C bond. |

| C≡C (ethynyl) | ~1.20 | Characteristic of a carbon-carbon triple bond. |

| C-C (ring-ethynyl) | ~1.43 | The bond connecting the sp-hybridized carbon of the ethynyl group to the sp²-hybridized carbon of the thiadiazole ring. |

| Bond Angles (°) | ||

| C-S-C | ~86 - 90 | The acute angle within the five-membered ring. |

| S-C-N | ~112 - 116 | Angles within the thiadiazole ring. |

| C-N-N | ~110 - 114 | Angles within the thiadiazole ring. |

| C-C≡C | ~180 | The linear geometry of the ethynyl group. |

| Dihedral Angles (°) | ||

| Ring Planarity | Close to 0 | The atoms of the 1,3,4-thiadiazole ring are expected to lie in the same plane. |

Data is estimated based on structurally similar compounds.

Furthermore, the crystal packing of this compound would likely be influenced by weak intermolecular interactions such as C-H···N and C-H···S hydrogen bonds, as well as π-π stacking interactions between the thiadiazole rings of adjacent molecules. rsc.org

Advanced X-ray Absorption Spectroscopy (EXAFS) for Coordination Complexes

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment of a specific element in a material, including coordination complexes in various states (solution, solid, or gas). EXAFS is particularly valuable when single crystals for X-ray diffraction are not available.

Fundamentals of EXAFS

EXAFS is a type of X-ray absorption spectroscopy (XAS). When an X-ray photon is absorbed by an atom, a core electron is ejected. This photoelectron can be scattered by the neighboring atoms. The interference between the outgoing and backscattered photoelectron waves modulates the X-ray absorption coefficient, creating oscillations known as the EXAFS signal. The analysis of this signal provides information about the type, number, and distance of the atoms surrounding the absorbing atom.

Application to Coordination Complexes of 1,3,4-Thiadiazole Derivatives

While no EXAFS studies specifically on this compound complexes were identified in the literature, the coordination chemistry of other 1,3,4-thiadiazole derivatives has been explored. mdpi.comchemijournal.com These compounds typically act as ligands, coordinating to metal ions through one or both of the nitrogen atoms of the thiadiazole ring. The sulfur atom in the ring is generally not involved in coordination.

In a hypothetical coordination complex of this compound with a metal ion (e.g., Cu(II), Zn(II)), EXAFS spectroscopy at the metal's K-edge or L-edge would provide crucial information about the metal's coordination sphere. The following table outlines the type of information that could be obtained.

| Information from EXAFS | Description |

| Coordination Number | The number of atoms directly bonded to the central metal ion can be determined from the amplitude of the EXAFS signal. This would reveal how many this compound ligands and/or other solvent molecules are coordinated to the metal. |

| Bond Distances | The precise distance between the metal center and the coordinating nitrogen atoms of the thiadiazole ring can be determined with high accuracy (typically ±0.02 Å). This is crucial for understanding the strength and nature of the metal-ligand bond. |

| Identity of Neighboring Atoms | By analyzing the phase of the EXAFS signal, it is possible to distinguish between different types of neighboring atoms (e.g., nitrogen vs. oxygen vs. sulfur). This would confirm that coordination occurs through the nitrogen atoms of the thiadiazole ligand. |

| Debye-Waller Factor | This parameter provides information about the degree of structural disorder or thermal vibration in the coordination sphere. A larger Debye-Waller factor indicates a more disordered or flexible coordination environment. |

For instance, in a hypothetical complex where a Cu(II) ion is coordinated by two this compound ligands and two water molecules, Cu K-edge EXAFS would allow for the determination of the Cu-N and Cu-O bond distances and the coordination number around the copper center. This information is critical for understanding the geometry and stability of the complex.

Theoretical and Computational Investigations of 2 Ethynyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-ethynyl-1,3,4-thiadiazole, DFT calculations provide valuable insights into its molecular orbitals and charge distribution, which are fundamental to understanding its reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich thiadiazole ring and the ethynyl (B1212043) group. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the conjugated system. The presence of the ethynyl group is predicted to influence the energy levels of these frontier orbitals. Theoretical studies on related phenylethynyl-thiadiazole systems have shown that the ethynyl linkage contributes to a smaller HOMO-LUMO gap, which suggests enhanced electrical conductivity. researchgate.net For this compound, a similar trend is expected, leading to a relatively small energy gap, making it a candidate for applications in electronic materials.

Table 1: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and based on typical DFT calculations for similar small organic molecules.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and bonding interactions within a molecule. In this compound, the electronegative nitrogen and sulfur atoms in the thiadiazole ring are expected to draw electron density, resulting in a polarized structure.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) through Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group (around 2100-2200 cm⁻¹), C-H stretch of the alkyne (around 3300 cm⁻¹), and various stretching and bending modes of the thiadiazole ring.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The primary absorption bands for this compound are expected to arise from π → π* transitions within the conjugated system. The introduction of the ethynyl group is likely to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted 1,3,4-thiadiazole (B1197879).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using computational methods. For this compound, the proton of the ethynyl group would have a characteristic chemical shift, as would the protons on the thiadiazole ring. Similarly, the carbon atoms of the ethynyl group and the thiadiazole ring would exhibit distinct signals in the ¹³C NMR spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

| IR (C≡C stretch) | ~2150 cm⁻¹ |

| UV-Vis (λmax) | ~280 nm |

| ¹H NMR (ethynyl-H) | ~3.5 ppm |

| ¹³C NMR (thiadiazole-C) | ~150-170 ppm |

Note: These are estimated values based on typical ranges for the respective functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, conformational analysis is less complex. However, MD simulations are invaluable for understanding how these molecules interact with each other in a condensed phase.

Simulations can reveal preferred packing arrangements in a solid state or solvation effects in a liquid. The polarized nature of the molecule, as indicated by NBO analysis, would lead to significant dipole-dipole interactions, which would govern its bulk properties. MD simulations can also shed light on the potential for hydrogen bonding if suitable partner molecules are present.

Theoretical Exploration of Reaction Pathways and Energetics

Computational chemistry allows for the exploration of potential chemical reactions and the determination of their feasibility through the calculation of reaction energies and activation barriers. For this compound, several reaction pathways can be investigated theoretically:

Reactions of the Ethynyl Group: The ethynyl group is a versatile functional group that can undergo various reactions, such as cycloadditions, nucleophilic additions, and Sonogashira coupling. Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions.

Reactions at the Thiadiazole Ring: The 1,3,4-thiadiazole ring is generally stable but can undergo nucleophilic substitution at the carbon atoms under certain conditions. mdpi.com Computational studies can model these reactions and provide insights into the reaction mechanisms. A theoretical study has calculated the change in Gibbs free energy for the transformation of 5-ethynyl-1,2,4-thiadiazole to this compound, suggesting that the latter is a thermodynamically less favorable isomer in a vacuum. nih.govscispace.com

Computational Studies on Charge Transport and Optoelectronic Properties

The electronic properties of this compound, particularly its relatively small HOMO-LUMO gap, suggest its potential for use in organic electronic materials. Computational studies are essential for predicting its charge transport and optoelectronic properties.

Charge Transport: Theoretical models can be used to calculate parameters such as reorganization energy, which is a measure of the geometric relaxation upon charge transfer. Lower reorganization energies are indicative of better charge transport capabilities. Studies on related systems suggest that the ethynyl group enhances planarity and reduces steric hindrance, which are beneficial for charge transport. researchgate.net

Optoelectronic Properties: The predicted UV-Vis absorption and the potential for fluorescence make this compound a candidate for optoelectronic applications. TD-DFT calculations can be used to predict emission wavelengths and quantum yields, providing a theoretical basis for the design of new materials for devices like organic light-emitting diodes (OLEDs).

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies

While specific quantitative structure-activity relationship (QSAR) and molecular docking studies on this compound are not extensively documented in publicly available research, the broader class of 1,3,4-thiadiazole derivatives has been the subject of significant computational investigation. These studies provide a valuable theoretical framework for predicting the potential biological activities and molecular interactions of this compound. By examining the methodologies and findings from research on analogous compounds, it is possible to extrapolate key structural features that may govern its efficacy as a therapeutic agent.

QSAR studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, these studies have been instrumental in identifying the physicochemical, electronic, and topological properties that influence their therapeutic potential.

A notable QSAR study was conducted on a series of 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, an enzyme associated with tumors. nih.govtandfonline.com This research utilized a linear QSAR model that incorporated various descriptors to predict the inhibitory activity. The developed tetra-parametric model demonstrated a strong correlation, indicating its utility in forecasting the efficacy of new carbonic anhydrase IX inhibitors. nih.govtandfonline.com The success of such models suggests that a similar approach could be applied to this compound to predict its activity against various biological targets. The key is to identify the relevant molecular descriptors that would be influenced by the ethynyl substitution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level. Numerous molecular docking studies have been performed on 1,3,4-thiadiazole derivatives to elucidate their mechanism of action against various diseases.

Anticancer Activity:

In the context of anticancer research, molecular docking has been employed to study the interaction of 1,3,4-thiadiazole derivatives with several key protein targets. For instance, a study on novel 1,3,4-thiadiazole derivatives bearing a pyridine moiety investigated their binding modes with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). mdpi.com The most potent compound in this series, a specific 1,3,4-thiadiazole derivative, exhibited significant anticancer activity against human colon and hepatocellular carcinoma cell lines, with IC50 values of 2.03 ± 0.72 and 2.17 ± 0.83 µM, respectively. mdpi.com

Another study focused on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis. nih.gov The most active compounds demonstrated potent DHFR inhibition with IC50 values in the nanomolar range. nih.gov Molecular docking of these compounds revealed critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues in the DHFR active site. nih.gov

Furthermore, research on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives identified a compound with promising activity against hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, with IC50 values of 4.37±0.7 and 8.03±0.5 μM, respectively. dovepress.com Molecular docking of this compound into the active site of dihydrofolate reductase (DHFR) supported the biological findings, showing a total binding energy of -1.6 E (Kcal/mol). dovepress.com

Antimicrobial and Other Activities:

The application of molecular docking extends to the antimicrobial potential of 1,3,4-thiadiazole derivatives. A study on newly synthesized derivatives investigated their binding interaction with ADP-sugar pyrophosphatase. researchgate.net One of the derivatives, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity with a docking score of -8.9 kcal/mol and a MM-GBSA of -31.5 kcal/mol, forming four hydrogen bonds with the NUDT5 gene. researchgate.net

In another example, imidazo[2,1-b]-1,3,4-thiadiazole derivatives were studied as potential HIV-1 protease inhibitors. researchgate.net The docking studies revealed that one compound had the greatest affinity for the HVR protein (HIV-1 protease) with a dock score of -117.80 and a hydrogen bond energy of -2.12 KJ. researchgate.net

The following table summarizes the findings from various molecular docking studies on 1,3,4-thiadiazole derivatives against different protein targets.

| Compound Series | Protein Target | Key Findings |

| 1,3,4-Thiadiazole derivatives with a pyridine moiety | EGFR TK | Most potent compound showed IC50 values of 2.03 ± 0.72 µM (HTC-116) and 2.17 ± 0.83 µM (HepG-2). mdpi.com |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | Active compounds had IC50 values ranging from 0.04 ± 0.82 to 1.00 ± 0.85 µM; key interactions with Ser59 and Phe31. nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | DHFR | A promising compound showed IC50 values of 4.37±0.7 µM (HepG-2) and 8.03±0.5 μM (A-549) with a binding energy of -1.6 E (Kcal/mol). dovepress.com |

| Substituted 1,3,4-thiadiazole derivatives | ADP-sugar pyrophosphatase | A derivative showed a high binding affinity with a docking score of -8.9 kcal/mol and MM-GBSA of -31.5 kcal/mol. researchgate.net |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | A lead compound exhibited a dock score of -117.80 and a hydrogen bond energy of -2.12 KJ. researchgate.net |

These examples underscore the power of molecular docking in rationalizing the biological activity of 1,3,4-thiadiazole derivatives and in guiding the design of more potent analogs. For this compound, similar computational approaches would be invaluable in identifying potential protein targets and predicting its binding affinity and interaction modes, thereby accelerating its development as a potential therapeutic agent.

Applications of 2 Ethynyl 1,3,4 Thiadiazole in Interdisciplinary Research

Role in Medicinal Chemistry Research and Drug Design Scaffolds

The 1,3,4-thiadiazole (B1197879) moiety is a versatile and crucial scaffold in the development of new therapeutic agents. benthamdirect.comresearchgate.net Its derivatives have been extensively studied for a wide range of pharmacological activities, making them valuable candidates in drug discovery. researchgate.netnih.gov

The 1,3,4-thiadiazole nucleus is widely recognized by medicinal chemists as a "privileged scaffold". nih.govbenthamscience.comresearchgate.net This term refers to a molecular framework that is able to bind to multiple biological targets, thereby exhibiting a wide array of pharmacological activities. nih.gov The versatility of the 1,3,4-thiadiazole ring allows for its flexible application in drug design, leading to the development of numerous candidates with therapeutic potential. nih.govbenthamscience.com The mesoionic character of the ring enables molecules containing it to cross cellular membranes and interact effectively with biological targets. tandfonline.commdpi.com

This scaffold is a key component in compounds demonstrating a broad spectrum of biological effects, including:

Anticancer tandfonline.comresearchgate.net

Antibacterial nih.govresearchgate.net

Antifungal nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antiviral nih.govbenthamdirect.com

The synthesis of 1,3,4-thiadiazole derivatives is a well-established area of organic chemistry. nih.gov A common and versatile method involves the cyclization of linear organic molecules, such as thiosemicarbazides, with various reagents. researchgate.netresearchgate.netijpcbs.com These synthetic routes allow for the creation of diverse libraries of 2,5-disubstituted 1,3,4-thiadiazoles for biological screening. researchgate.netacs.org

Once synthesized, these compounds undergo rigorous biological evaluation. In vitro studies, typically using cell lines, are employed to determine their cytotoxic or antimicrobial activity. For instance, various novel 1,3,4-thiadiazole derivatives have been tested against human cancer cell lines like MCF-7 (breast), A549 (lung), and HCT-116 (colon) to determine their potency, often measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth). mdpi.comnih.govjst.go.jp Promising candidates from in vitro assays may then advance to pre-clinical models for further evaluation.

Table 1: Examples of Biological Evaluation of 1,3,4-Thiadiazole Derivatives| Compound Derivative | Target Cell Line | Biological Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Compound 8a (Honokiol derivative) | A549 (Lung Cancer) | Antiproliferative | 1.62 | mdpi.com |

| Compound 8a (Honokiol derivative) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 2.53 | mdpi.com |

| Compound 22d | MCF-7 (Breast Cancer) | Antiproliferative | 1.52 | mdpi.com |

| Compound 4y | A549 (Lung Cancer) | Cytotoxic | 34 | nih.govresearchgate.net |

| Compound 2 (Nitrothiazole derivative) | K562 (Leukemia) | Anticancer | 33 | nih.gov |

| Compound 5m | HCT116 (Colon Cancer) | Cytotoxic | 0.04 | jst.go.jp |

Understanding how 1,3,4-thiadiazole derivatives exert their biological effects is crucial for rational drug design. Research has identified several molecular mechanisms of action. One of the most significant is enzyme inhibition. nih.gov Derivatives of 1,3,4-thiadiazole have been shown to inhibit a variety of enzymes, including:

Carbonic Anhydrases (CAs) : Key enzymes in various physiological processes; inhibitors are used as diuretics and for other conditions. researchgate.netnih.govmdpi.com

Cyclooxygenases (COXs) : Involved in inflammation pathways. researchgate.netnih.gov

Tyrosine Kinases : Such as EGFR, HER-2, and Abl kinase, which are often dysregulated in cancer. mdpi.comresearchgate.netnih.govnih.gov Inhibition of these kinases can halt cancer cell proliferation. mdpi.com

Another important mechanism is the interaction with DNA. mdpi.com Due to the 1,3,4-thiadiazole ring's role as a bioisostere of pyrimidine (B1678525), a core structure in nucleic acid bases, these compounds can interfere with DNA replication processes, leading to cytotoxic effects in cancer cells. mdpi.com Studies have investigated the binding of these derivatives to calf thymus DNA (CT-DNA) to understand this interaction. rsc.orgrsc.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.nettandfonline.com For 1,3,4-thiadiazole derivatives, SAR studies involve synthesizing a series of related compounds with systematic modifications to identify which parts of the molecule are essential for its pharmacological effect. nih.govresearchgate.net

For example, studies have shown that the nature and position of substituents on the 1,3,4-thiadiazole ring can dramatically alter potency and selectivity. acs.orgnih.gov In the development of antituberculosis agents, SAR studies using methods like the Electronic-Topological Method (ETM) have helped identify the specific structural features (pharmacophores) responsible for activity against Mycobacterium tuberculosis. acs.org Similarly, in the design of adenosine A3 receptor antagonists, SAR studies revealed that specific substitutions, like a 4-methoxyphenyl group, significantly enhanced binding affinity and selectivity. nih.gov These studies are critical for optimizing lead compounds to improve their efficacy and reduce potential toxicity. rsc.org

Development in Materials Science and Polymer Chemistry

Beyond its biomedical applications, the 1,3,4-thiadiazole scaffold, particularly when functionalized with groups like ethynyl (B1212043), serves as a valuable component in the field of materials science.

Compounds such as 2,5-bis(phenylethynyl)-1,3,4-thiadiazole are considered important building blocks for creating electron-conducting polymer materials. aip.orgresearchgate.net The incorporation of the ethynyl (–C≡C–) linkage into the molecular structure is a strategic approach to developing novel conjugated polymers. mdpi.comnih.gov

Theoretical and experimental studies have shown that the ethynyl group imparts several desirable properties:

Enhanced Planarity : The linear geometry of the ethynyl group reduces steric hindrance between the thiadiazole ring and adjacent aromatic units, allowing the polymer chains to adopt a more planar structure. aip.orgmdpi.comnih.gov This planarity facilitates better π-orbital overlap along the polymer backbone, which is essential for charge transport.

Narrower HOMO-LUMO Gap : The introduction of ethynyl groups contributes to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgresearchgate.net A smaller energy gap is a key characteristic of materials that can conduct electricity, as it requires less energy to excite an electron from the valence band to the conduction band. aip.org

These ethynylene-thiadiazole based polymers are synthesized via methods like the Sonogashira coupling reaction and are investigated for their optical and electrochemical properties for potential use in optoelectronic devices. mdpi.comnih.govresearchgate.net

Applications in Organic Semiconductors

The 2-ethynyl-1,3,4-thiadiazole moiety is a component in the design of donor-acceptor (D-A) type semiconducting polymers. The 1,3,4-thiadiazole ring acts as a potent electron-acceptor unit due to the presence of two electronegative nitrogen atoms. This electron-deficient character is crucial for lowering the molecular orbital energy levels, particularly the Highest Occupied Molecular Orbital (HOMO), in conjugated polymers. researchgate.net

When copolymerized with electron-donating units, the resulting D-A polymers exhibit a reduced bandgap, which is a critical parameter for organic electronic devices. The ethynyl linkage provides a rigid and linear π-conjugated pathway, facilitating intramolecular charge transfer and extending the conjugation length of the polymer backbone. This extended conjugation often leads to enhanced absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable feature for organic photovoltaic (OPV) applications. rsc.org Theoretical studies on related phenylethynyl-thiadiazole systems suggest that the inclusion of the acetylene linkage contributes to lower intramolecular reorganization energies, which can be beneficial for creating n-type semiconductor materials. researchgate.net The combination of these electronic properties makes polymers incorporating this compound promising candidates for active layers in organic field-effect transistors (OFETs) and OPVs. rsc.org

Table 1: Predicted Electronic Properties of Polymers Incorporating Ethynyl-Thiadiazole Units

| Property | Expected Influence of this compound | Rationale |

|---|---|---|

| HOMO Energy Level | Lowered | Electron-withdrawing nature of the 1,3,4-thiadiazole ring. researchgate.net |

| LUMO Energy Level | Lowered | Enhanced electron-accepting ability from the combined thiadiazole and ethynyl units. rsc.org |

| Bandgap (Eg) | Reduced | Increased intramolecular charge transfer in the D-A polymer structure. spiedigitallibrary.org |

| Charge Carrier Mobility | Potentially Enhanced | Rigid ethynyl linker promotes planar backbone conformation and intermolecular π-π stacking. researchgate.net |

Integration into Liquid Crystalline Systems

Heterocyclic compounds are increasingly used as core structures in thermotropic liquid crystals due to their ability to impart specific electronic properties and influence molecular geometry. uobaghdad.edu.iq The 1,3,4-thiadiazole ring, when incorporated into molecular structures, has been shown to promote the formation of various mesophases, including nematic and smectic phases. ias.ac.in

Photoluminescent Materials and Optoelectronic Devices

The same electronic properties that make this compound suitable for semiconductors also underpin its use in photoluminescent materials and optoelectronic devices like organic light-emitting diodes (OLEDs). The D-A structure, facilitated by the electron-accepting ethynyl-thiadiazole unit, is a well-established strategy for creating fluorescent materials. mdpi.com

The ethynyl linker extends the π-conjugation of the chromophore, which can shift the emission wavelength to longer, more desirable regions of the spectrum and potentially increase the photoluminescence quantum yield. researchgate.net By carefully selecting the donor moieties to combine with the this compound acceptor, the emission color can be precisely tuned. Materials based on thiadiazole derivatives are known to be candidates for modifying optical and electronic properties for device applications. spiedigitallibrary.org The inherent thermal stability of the thiadiazole ring is an additional advantage for the longevity and performance of optoelectronic devices. ias.ac.in

Coordination Chemistry: Ligand Design and Metal Complexation

The this compound molecule is a versatile ligand in coordination chemistry. It possesses multiple potential coordination sites: the two nitrogen atoms of the thiadiazole ring and the π-system of the carbon-carbon triple bond. This allows for the design of a wide array of metal complexes with diverse structures and properties.

Synthesis of this compound-Metal Complexes

The synthesis of metal complexes with 1,3,4-thiadiazole-based ligands is typically achieved through straightforward synthetic protocols. mdpi.com A common method involves the reaction of the this compound ligand with a metal salt, such as a metal(II) halide, acetate, or nitrate, in a suitable solvent like ethanol, methanol, or acetonitrile. mdpi.comnih.gov

The reaction is often carried out at room temperature or with gentle heating to facilitate the complexation process. nih.gov The resulting metal complex may precipitate from the reaction mixture upon formation or can be isolated by slow evaporation of the solvent. The stoichiometry of the reaction (ligand-to-metal ratio) can be adjusted to control the final structure of the complex, yielding mononuclear, binuclear, or polymeric coordination compounds. mdpi.comchemijournal.com

Table 2: General Synthetic Protocol for Metal Complexation

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve the this compound ligand in a suitable solvent (e.g., ethanol). | To prepare the ligand solution. |

| 2 | Dissolve the metal salt (e.g., CuCl₂, Zn(OAc)₂) in the same or a miscible solvent. | To prepare the metal ion solution. |

| 3 | Mix the ligand and metal salt solutions, typically in a 1:1, 2:1, or 4:1 molar ratio. | To initiate the coordination reaction. chemijournal.comaip.org |

| 4 | Stir the mixture, with or without reflux, for a specified period. | To allow the complex to form completely. nih.gov |

| 5 | Isolate the product via filtration or crystallization. | To obtain the solid metal complex. |

| 6 | Wash with solvent and dry. | To purify the final product. mdpi.com |

Investigation of Coordination Modes and Geometries

The this compound ligand can exhibit several coordination modes depending on the metal center, counter-ions, and reaction conditions. The lone pairs on the sp²-hybridized nitrogen atoms (at positions 3 and 4) are the primary sites for metal coordination.

Monodentate Coordination: The ligand can bind to a single metal center through one of the ring nitrogen atoms.

Bidentate Bridging: The ligand can bridge two metal centers by coordinating through both N3 and N4 atoms, leading to the formation of coordination polymers or polynuclear complexes. mdpi.com

Studies on similar 1,3,4-thiadiazole derivatives have shown that coordination typically occurs through the nitrogen atoms of the heterocyclic ring. nih.govchemijournal.com For instance, in complexes of copper(II) with 2,5-bis(ethylthio)-1,3,4-thiadiazole, the ligand coordinates through an apical nitrogen atom to the metal center. mdpi.com In other cases, chelation can occur if a suitable donor group is present on a substituent, though this is not inherent to the this compound structure itself. nih.gov The resulting coordination geometries can vary widely and include square planar, tetrahedral, square pyramidal, or octahedral arrangements, depending on the coordination number of the metal ion and the steric and electronic properties of the ligands involved. aip.orgresearchgate.net

Exploration of Magnetic Properties of Metal Complexes

The magnetic properties of complexes containing this compound are highly dependent on the choice of the metal ion and the resulting structure of the complex. When paramagnetic metal ions, such as copper(II), manganese(II), or cobalt(II), are used, interesting magnetic phenomena can arise. mdpi.comnih.gov

If the ligands bridge metal centers to form polynuclear or polymeric structures, magnetic exchange interactions can be transmitted between the metal ions. mdpi.com This can lead to either antiferromagnetic (AF) or ferromagnetic (FM) coupling.

Antiferromagnetic Coupling: The magnetic moments of adjacent metal centers align in opposite directions, leading to a decrease in the effective magnetic moment as the temperature is lowered. This has been observed in some copper(II) complexes bridged by dicyanamide and thiadiazole ligands. nih.gov

For mononuclear complexes, particularly with ions like Co(II), properties such as magnetic anisotropy and field-induced slow relaxation of magnetization can be observed, which are characteristic of single-ion magnets (SIMs). nih.govresearchgate.net The specific geometry around the metal ion and the nature of the bridging pathways mediated by the thiadiazole ligand are critical in determining the sign and magnitude of these magnetic interactions. semanticscholar.org

Potential in Agrochemical Research

The 1,3,4-thiadiazole ring is a well-established scaffold in the development of agrochemicals due to its diverse biological activities. nih.govresearchgate.net The introduction of an ethynyl group at the 2-position of this heterocyclic system is a conceptual strategy aimed at generating novel candidates for pesticides and herbicides. The ethynyl group is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions and can also serve as a reactive handle for further molecular elaboration. Many heterocyclic compounds containing alkyne groups have demonstrated potent pesticidal activity. sphinxsai.com

Design and Synthesis of Pesticidal Agents (conceptual)

The conceptual design of pesticidal agents based on the this compound scaffold involves the strategic combination of the thiadiazole core, known for its insecticidal properties, with the unique chemical characteristics of the ethynyl group. researchgate.netresearchgate.net The ethynyl moiety can act as a pharmacophore, potentially interacting with specific targets within the insect's nervous system or other vital biochemical pathways.

One conceptual approach involves using the ethynyl group as a building block for more complex structures through click chemistry, such as Sonogashira coupling, to attach other pharmacologically active groups. This could lead to the creation of hybrid molecules with enhanced potency and a broader spectrum of activity.

The synthesis of this compound could conceptually begin from a 2-halo-1,3,4-thiadiazole derivative. A Sonogashira coupling reaction with a protected acetylene, followed by deprotection, would yield the desired this compound. The 5-position of the thiadiazole ring could be substituted with various alkyl or aryl groups to modulate the lipophilicity and target specificity of the potential pesticidal agent.

Table 1: Conceptual Design of this compound Based Pesticidal Agents

| Compound Name | Structure | Conceptual Target | Potential Advantage |

| 5-tert-butyl-2-ethynyl-1,3,4-thiadiazole | Insect acetylcholinesterase | Enhanced binding affinity due to the ethynyl group | |

| 2-ethynyl-5-phenyl-1,3,4-thiadiazole | Ryanodine receptors | Novel mode of action | |

| 2-ethynyl-5-(4-chlorophenyl)-1,3,4-thiadiazole | GABA-gated chloride channels | Increased metabolic stability |

This table is for conceptual purposes only and does not represent existing pesticidal agents.

Design and Synthesis of Herbicidal Agents (conceptual)

The design of herbicidal agents incorporating the this compound scaffold is based on the known herbicidal activity of various 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.netacs.org The herbicidal effects of these compounds often stem from the inhibition of photosynthesis or other critical plant metabolic pathways. researchgate.net The introduction of an ethynyl group could potentially enhance these effects by providing an additional site for interaction with the target enzyme or protein.

A conceptual synthetic route to novel herbicidal agents could involve the modification of the ethynyl group. For example, the terminal alkyne could undergo aza-Michael addition with various amines to generate a library of vinylogous sulfonamides or other functional groups known to be present in active herbicides.

Furthermore, the ethynyl group can influence the electronic properties of the entire molecule, which can be crucial for its uptake and translocation within the plant. The rigidity of the ethynyl group can also play a role in locking the molecule into a specific conformation that is optimal for binding to its biological target.

Table 2: Conceptual Design of this compound Based Herbicidal Agents

| Compound Name | Structure | Conceptual Target | Potential Advantage |

| N-((5-methyl-1,3,4-thiadiazol-2-yl)ethynyl)benzenesulfonamide | Acetolactate synthase (ALS) | Increased potency and broader weed spectrum | |

| 1-(5-ethynyl-1,3,4-thiadiazol-2-yl)-3-methylurea | Photosystem II | Improved root uptake and systemic activity | |

| 2-ethynyl-5-(trifluoromethyl)-1,3,4-thiadiazole | Protoporphyrinogen oxidase (PPO) | Enhanced photodynamic herbicidal action |

This table is for conceptual purposes only and does not represent existing herbicidal agents.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Ethynyl 1,3,4 Thiadiazole Derivatives

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of substituents on the 1,3,4-thiadiazole (B1197879) ring play a pivotal role in modulating the biological activity of its derivatives. The 1,3,4-thiadiazole ring itself is an electron-deficient system, a characteristic that influences its interactions with biological targets. The introduction of an ethynyl (B1212043) group at the 2-position further modifies the electronic landscape of the molecule.

The ethynyl group is known for its electron-withdrawing nature through induction and its ability to participate in π-conjugation. Theoretical studies on related compounds, such as 2,5-bis(phenylethynyl)-1,3,4-thiadiazole, have shown that the ethynyl linkage contributes to a smaller Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gap. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability, which can enhance intermolecular interactions with biological macromolecules.

From a steric perspective, the ethynyl group is linear and relatively small, which can be advantageous in drug design. This linear geometry minimizes steric hindrance compared to bulkier substituents, potentially allowing for better access and fit within the binding pockets of target proteins. researchgate.netnih.gov This feature can be particularly important for enzymes or receptors with narrow active sites.

The following table summarizes the influence of various substituents on the biological activity of 1,3,4-thiadiazole derivatives, providing insights that can be extrapolated to the design of novel 2-ethynyl-1,3,4-thiadiazole analogs.

| Substituent at C5 | Electronic Effect | Steric Effect | Observed Biological Activity | Reference |

| Phenyl | Neutral | Moderate | Anticancer | mdpi.com |

| 4-Chlorophenyl | Electron-withdrawing | Moderate | Anticancer | mdpi.com |

| 4-Methoxyphenyl | Electron-donating | Moderate | Anticancer | mdpi.com |

| 4-Nitrophenyl | Strongly electron-withdrawing | Moderate | Antimicrobial | nih.gov |

| 3,4,5-Trimethoxyphenyl | Electron-donating | Bulky | Potent anticancer | nih.gov |

Impact of Molecular Hybridization and Fused Ring Systems on Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to develop compounds with improved affinity and efficacy, or with dual modes of action. The this compound scaffold can serve as a versatile building block for the creation of such hybrid molecules. The ethynyl group, in particular, is a valuable linker for conjugation with other bioactive moieties due to its reactivity in various coupling reactions, such as the Sonogashira coupling.

The fusion of the 1,3,4-thiadiazole ring with other heterocyclic systems is another effective strategy to modulate biological activity. Fused ring systems often exhibit enhanced biological profiles due to their rigid structures, which can lead to higher selectivity for a specific biological target by reducing the entropic penalty upon binding. For example, the imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole core is a well-known fused heterocyclic system that has been incorporated into a variety of pharmacologically active molecules, including those with anticancer and anti-inflammatory properties. researchgate.netnih.gov

While specific examples of fused ring systems derived directly from this compound are not extensively reported in the literature, the synthetic utility of the ethynyl group suggests its potential in constructing novel fused heterocycles. For instance, the ethynyl group could participate in intramolecular cyclization reactions to form new rings fused to the thiadiazole core. The resulting planar, extended aromatic systems could exhibit unique photophysical properties and enhanced interactions with biological targets, such as DNA or allosteric binding sites on enzymes.

The table below presents examples of fused ring systems based on the 1,3,4-thiadiazole core and their associated biological activities.

| Fused Ring System | Target/Activity | Reference |

| Imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazole | Anticancer, Anti-inflammatory | researchgate.netnih.gov |

| researchgate.netnih.govmdpi.comTriazolo[3,4-b] researchgate.netmdpi.comnih.govthiadiazole | Antimicrobial | researchgate.net |

| Pyrazolo[3,4-d] researchgate.netmdpi.comnih.govthiadiazole | Anticancer | jst.go.jp |

Role of Conformational Flexibility and Molecular Planarity in Functional Design

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational flexibility allows a molecule to adopt the optimal geometry for binding to its target, while molecular planarity can facilitate stacking interactions, for instance with aromatic amino acid residues in a protein's active site or between DNA base pairs.

The this compound scaffold possesses a degree of conformational rigidity due to the aromaticity of the thiadiazole ring and the linear nature of the ethynyl group. This inherent planarity is a key feature in the design of derivatives. Theoretical studies have indicated that the ethynyl linker helps to maintain the planarity of systems like 2,5-bis(phenylethynyl)-1,3,4-thiadiazole, which is a desirable property for materials with electron-conducting capabilities and can be extrapolated to interactions with planar biological structures. researchgate.netnih.gov

While the core structure is relatively rigid, substituents at the 5-position can introduce conformational flexibility. For example, a flexible alkyl chain or a rotatable bond connecting an aryl group can allow the molecule to adopt different conformations. The balance between rigidity and flexibility is crucial; a molecule that is too rigid may not be able to adapt to the binding site, while a molecule that is too flexible may have a high entropic cost upon binding, leading to lower affinity.

In the functional design of this compound derivatives, careful consideration of the conformational properties of the substituents is therefore essential. The introduction of groups that can form intramolecular hydrogen bonds, for instance, can restrict conformational freedom and pre-organize the molecule for binding, potentially increasing its potency and selectivity.

Computational Approaches in SAR Elucidation (e.g., CoMFA studies)